molecular formula C₉H₁₆O₇ B1139989 A-D-Galactopyranose 1,2-(methyl orthoacetate) CAS No. 138196-19-7

A-D-Galactopyranose 1,2-(methyl orthoacetate)

Cat. No. B1139989
CAS RN: 138196-19-7
M. Wt: 236.22
InChI Key:
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Description

A-D-Galactopyranose 1,2-(methyl orthoacetate) is a carbohydrate derivative that is widely used in scientific research applications. It is a cyclic sugar molecule composed of six carbon atoms and seven oxygen atoms, and is commonly referred to as a methyl orthoacetate galactopyranose (MOG). This molecule has been extensively studied for its biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Plant Arabinogalactans

A-D-Galactopyranose 1,2-(methyl orthoacetate): is utilized in the synthesis of plant arabinogalactans. These are complex carbohydrates that play a crucial role in plant physiology, acting as signaling molecules and modulating immune responses . The compound serves as a precursor in the synthesis of β-(1→6)-linked D-galactopyranosyl oligosaccharide backbones with α-(1→2)-L-arabinofuranosyl branches, which are essential components of these biopolymers.

Proteomics Research

In proteomics, A-D-Galactopyranose 1,2-(methyl orthoacetate) is used for the study of protein interactions and functions. Its structural properties make it suitable for proteomics research, where it can be used to investigate glycosylation patterns on proteins, which is critical for understanding protein folding, stability, and interactions .

Inhibitor of α-Galactosidases

The compound has been identified as a potent inhibitor against certain α-galactosidases, enzymes that are involved in the breakdown of complex sugars. This application is particularly relevant in the study of digestive processes and could have implications for the treatment of digestive disorders .

Determination of Phenolic Compounds in Rice

6-O-Feruloylsucrose: is a key compound in the high-performance liquid chromatographic determination of phenolic compounds in rice. This application is significant for food science research, as phenolic compounds are known for their antioxidant properties and potential health benefits .

Study of Phenolic Sucrose Esters

As a phenolic sucrose ester, 6-O-Feruloylsucrose is studied for its role in plant defense mechanisms and its potential medicinal and agricultural applications. Research into these esters can lead to a better understanding of plant biology and the development of new pharmaceuticals .

Oligosaccharide Production

The compound is also used in the production of various oligosaccharides. These oligosaccharides have a range of applications, including as prebiotics, which are beneficial for gut health, and as ingredients in pharmaceuticals and nutraceuticals .

properties

IUPAC Name

(3aR,5R,6R,7S,7aR)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDNYCYJUCKMFG-OLIIZKGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C(OC2O1)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-D-Galactopyranose1,2-(methylorthoacetate)

Q & A

Q1: What is the significance of 6-O-feruloylsucrose in rice cultivation, and how do its levels vary between different rice cultivars?

A1: 6-O-feruloylsucrose is a phenolic compound found in rice grains, particularly brown rice. It is one of the major phenylpropanoid glycosides that contribute to various health benefits associated with rice consumption. Studies have shown significant variations in the concentration of this compound across different rice cultivars [, ]. For instance, the conventional japonica-type cultivar Koshihikari exhibits a 57-162% higher concentration of 6-O-feruloylsucrose compared to the high-yielding indica-type cultivar Takanari []. This difference highlights the potential for breeding programs to develop rice varieties with enhanced nutritional profiles.

Q2: How does high air temperature during the ripening stage impact the accumulation of 6-O-feruloylsucrose and other related compounds in rice grains?

A2: Research suggests that high air temperature during rice ripening can significantly influence the accumulation of phenolic compounds, including 6-O-feruloylsucrose. Specifically, under high-temperature conditions, the concentration of 3',6-di-O-sinapoylsucrose, 3'-O-sinapoyl-6-O-feruloylsucrose, and 24-methylenecycloartanyl ferulate increases, while the concentration of cycloartenyl ferulate decreases []. Interestingly, the heat-tolerant rice cultivar Fusaotome displayed the highest concentration of 6-O-feruloylsucrose among the tested cultivars, suggesting a potential correlation between this compound and heat tolerance in rice [].

Q3: What are the potential health benefits associated with 6-O-feruloylsucrose, and what evidence supports these claims?

A3: 6-O-Feruloylsucrose, found in black rice bran, has shown promising α-glucosidase inhibitory activity in both in vitro and in silico studies []. This inhibitory effect suggests a potential role in managing blood sugar levels and addressing diabetes. Further supporting this notion, molecular docking simulations demonstrated favorable binding interactions between 6-O-feruloylsucrose and the active site residues of α-glucosidase []. While these findings highlight the potential health benefits of this compound, further research, including in vivo studies and clinical trials, is needed to confirm its efficacy and safety in humans.

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